molecular formula C21H19NO4S B2390091 N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421489-77-1

N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2390091
CAS No.: 1421489-77-1
M. Wt: 381.45
InChI Key: NCXXHLFJDGHVCK-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a compound with significant potential in various biological applications, particularly in the field of cancer research and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H16_{16}N2_2O3_3S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 2034576-54-8

The presence of the furan and thiophene moieties in its structure contributes to its biological activity, making it a subject of interest for further research.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, which include compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that benzofuran derivatives exhibit significant antiproliferative effects on cancer cell lines. For example, compounds with methoxy substitutions at specific positions on the benzofuran ring have shown increased potency compared to their unsubstituted counterparts. One study reported that a specific derivative exhibited 2–4 times greater potency than an unsubstituted variant against certain cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that certain derivatives accelerated apoptosis in MCF cell lines when administered in a dose-dependent manner .
  • Comparative Efficacy :
    • A comparative study found that some benzofuran derivatives had IC50_{50} values ranging from 1.3 to 25.1 µM against aromatase (CYP19), suggesting their potential as aromatase inhibitors in hormone-dependent cancers .

Biological Activity Summary Table

Activity TypeCompound VariantIC50_{50} (µM)Reference
Antiproliferative7-hydroxy derivatives2–4 times > base
Apoptosis InductionSpecific benzofuran derivativesDose-dependent
Aromatase InhibitionBenzofuran derivatives1.3–25.1

Additional Pharmacological Activities

Beyond anticancer properties, compounds similar to this compound have been evaluated for other biological activities:

  • Antibacterial Activity : Some benzofuran derivatives have shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity beyond anticancer effects .
  • Inhibition of Enzymatic Activity : Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression, further supporting their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(furan-3-ylmethyl)-7-methoxy-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma).

Mechanisms of Action:

  • Induction of Apoptosis: The compound promotes apoptosis through the mitochondrial pathway, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest: Treatment with the compound results in S-phase arrest, inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal properties.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AnticancerInduces apoptosisHepG2, MCF-7, Huh-7
AntimicrobialEffective againstE. coli, S. aureus

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity: A study published in the Biointerface Research journal evaluated the synthesis and anticancer activity of benzofurancarboxamides, including this compound. The findings indicated significant cytotoxic effects against selected cancer cell lines, warranting further investigation into its therapeutic potential .
  • Antimicrobial Evaluation: Another research effort focused on assessing the antimicrobial properties of similar benzofuran derivatives. The study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
  • Mechanistic Studies: Investigations into the mechanisms underlying its anticancer effects revealed that the compound alters key signaling pathways associated with cell survival and proliferation, providing insights into its potential as a lead compound for drug development .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-7-methoxy-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-24-18-6-2-4-16-12-19(26-20(16)18)21(23)22(13-15-8-10-25-14-15)9-7-17-5-3-11-27-17/h2-6,8,10-12,14H,7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXXHLFJDGHVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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